molecular formula C27H21Cl2N3O4S B11442741 Ethyl 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11442741
M. Wt: 554.4 g/mol
InChI Key: XRZFAOFSANRUIO-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers. The presence of multiple functional groups, such as cyano, furan, and phenyl, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in

Properties

Molecular Formula

C27H21Cl2N3O4S

Molecular Weight

554.4 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H21Cl2N3O4S/c1-2-35-27(34)24-23(21-9-6-10-36-21)20(14-30)26(32-25(24)16-7-4-3-5-8-16)37-15-22(33)31-19-12-17(28)11-18(29)13-19/h3-13,23,32H,2,15H2,1H3,(H,31,33)

InChI Key

XRZFAOFSANRUIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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